molecular formula C12H18N4OS B12215342 4-amino-2-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide

4-amino-2-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12215342
M. Wt: 266.37 g/mol
InChI Key: IVQDYZXBZHAQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-piperidin-1-yl-thiazole-5-carboxylic acid allylamide is a compound that features a thiazole ring, which is known for its aromatic properties and significant reactivity. The thiazole ring consists of sulfur and nitrogen atoms, making it a versatile moiety in the development of various drugs and biologically active agents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-piperidin-1-yl-thiazole-5-carboxylic acid allylamide undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can participate in oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4-Amino-2-piperidin-1-yl-thiazole-5-carboxylic acid allylamide has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-piperidin-1-yl-thiazole-5-carboxylic acid allylamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can activate or inhibit biochemical pathways by binding to specific sites on enzymes or receptors, thereby modulating their activity . This interaction can lead to various physiological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-piperidin-1-yl-thiazole-5-carboxylic acid allylamide is unique due to the presence of both the piperidine and allylamide groups, which enhance its reactivity and potential biological activity. The combination of these functional groups with the thiazole ring provides a versatile scaffold for the development of new therapeutic agents and research tools.

Properties

Molecular Formula

C12H18N4OS

Molecular Weight

266.37 g/mol

IUPAC Name

4-amino-2-piperidin-1-yl-N-prop-2-enyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H18N4OS/c1-2-6-14-11(17)9-10(13)15-12(18-9)16-7-4-3-5-8-16/h2H,1,3-8,13H2,(H,14,17)

InChI Key

IVQDYZXBZHAQDA-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(N=C(S1)N2CCCCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.